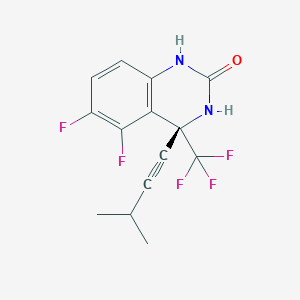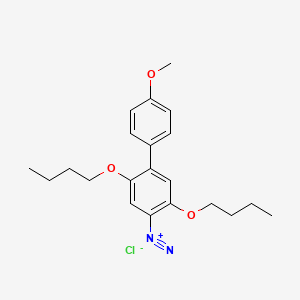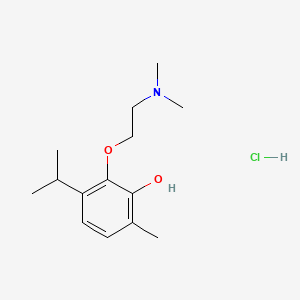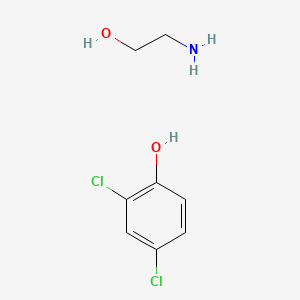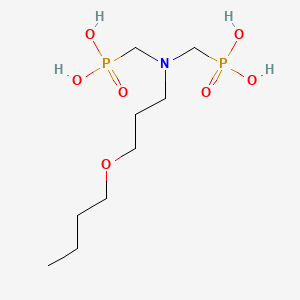
(((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid is a chemical compound with the molecular formula C9H23NO7P2 and a molecular weight of 319.23 g/mol . It is a member of the bisphosphonate family, which is known for its applications in various fields, including medicine, agriculture, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid typically involves the reaction of 3-butoxypropylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:
[ \text{3-Butoxypropylamine} + \text{Formaldehyde} + \text{Phosphorous acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as mixing, heating, and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can lead to the formation of amine derivatives .
Wissenschaftliche Forschungsanwendungen
(((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent and in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: It is used in various industrial processes, including water treatment and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of (((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions and enzymes, inhibiting their activity. The compound’s phosphonic acid groups play a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iminodi(methylphosphonic acid): Similar in structure but with different alkyl groups.
Ethylenediaminetetra(methylenephosphonic acid): Contains multiple phosphonic acid groups and is used as a chelating agent.
Nitrilotri(methylenephosphonic acid): Another bisphosphonate with different substituents.
Uniqueness
(((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid is unique due to its specific alkyl chain and imino group, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound in various fields .
Eigenschaften
CAS-Nummer |
85098-96-0 |
|---|---|
Molekularformel |
C9H23NO7P2 |
Molekulargewicht |
319.23 g/mol |
IUPAC-Name |
[3-butoxypropyl(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C9H23NO7P2/c1-2-3-6-17-7-4-5-10(8-18(11,12)13)9-19(14,15)16/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16) |
InChI-Schlüssel |
LVOJNULPXOXYRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCCN(CP(=O)(O)O)CP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


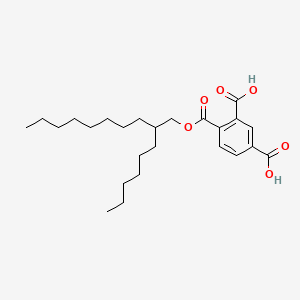
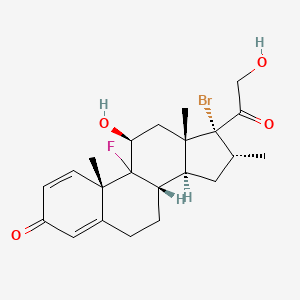

![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide)](/img/structure/B12687741.png)

